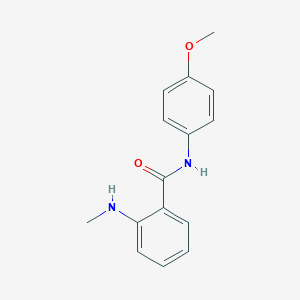

N-(4-methoxyphenyl)-2-(methylamino)benzamide

説明

Synthesis Analysis

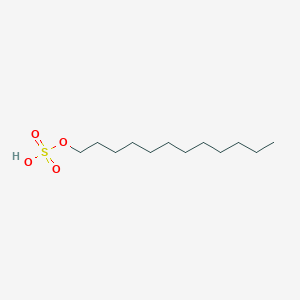

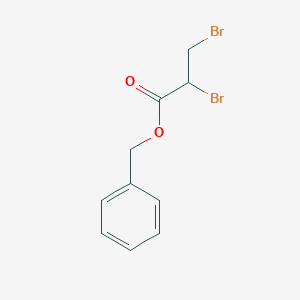

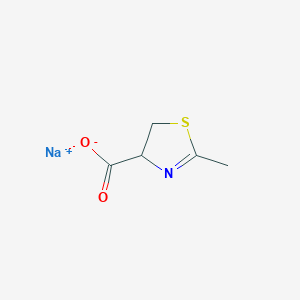

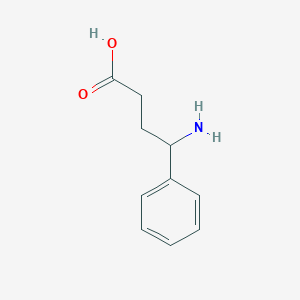

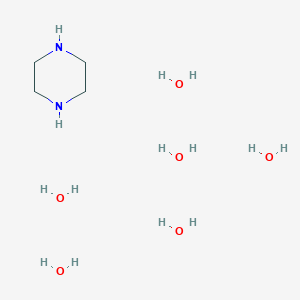

The synthesis of related compounds involves various chemical reactions, including the reductive cyclization and esterification under solvent-free conditions. For instance, N-(4-methoxyphenyl)-related compounds were synthesized from precursors through processes such as N-benzylation, Leuckart reaction, acidic hydrolysis, and 'one-pot' cyclization methods using sodium dithionite as a reductive agent (Wang Yong-mei, 2007; P. Bhaskar et al., 2019).

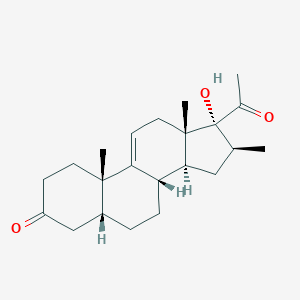

Molecular Structure Analysis

Molecular structure analyses have been conducted using X-ray diffraction and DFT calculations, revealing details about crystal systems, lattice constants, and geometrical parameters. For example, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide demonstrated its crystallization in a triclinic system and provided insights into molecular geometry and vibrational frequencies (S. Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-(4-methoxyphenyl)-related compounds include nucleophilic substitutions and cycloadditions, leading to various derivatives. These reactions play a crucial role in modifying the chemical structure for specific applications (V. H. Elferink, H. Bos, 2010).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are influenced by the molecular structure and substituents. For example, different polymorphs of related compounds exhibit distinct thermal behaviors, as seen in TKS159 forms α and β (T. Yanagi et al., 2000).

Chemical Properties Analysis

Chemical properties like reactivity and stability are determined through experimental and theoretical methods, including DFT studies. Such analyses provide insights into HOMO-LUMO gaps, molecular electrostatic potential maps, and thermodynamic properties, essential for understanding the chemical behavior of these compounds (S. Demir et al., 2015).

科学的研究の応用

Structural Analysis and Antioxidant Activity : N-(4-methoxyphenyl)-2-(methylamino)benzamide has been structurally analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. This research highlights its potential as an antioxidant, as determined by DPPH free radical scavenging tests (Demir et al., 2015).

Neuroleptic Activity : A compound structurally related to N-(4-methoxyphenyl)-2-(methylamino)benzamide showed significant neuroleptic activity. The study demonstrated a good correlation between structure and activity in benzamides, suggesting potential applications in treating psychosis (Iwanami et al., 1981).

Alzheimer's Disease Research : A molecular imaging probe related to N-(4-methoxyphenyl)-2-(methylamino)benzamide was used in PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients. This highlights its potential application in neuroimaging and neurodegenerative disease research (Kepe et al., 2006).

Corrosion Inhibition : N-(4-methoxyphenyl)-2-(methylamino)benzamide has been studied for its ability to inhibit the corrosion of mild steel in acidic conditions. The study combines experimental and computational approaches to understand its effectiveness as a corrosion inhibitor (Mishra et al., 2018).

Reactivity in Organic Synthesis : The compound has been involved in reactions producing both normal and abnormal products in the Bischler–Napieralski isoquinoline synthesis, indicating its reactivity in organic synthetic pathways (Doi et al., 1997).

Pharmaceutical Development : It has been used in the synthesis of key intermediates for antiasthmatic drugs, demonstrating its potential application in pharmaceutical development (Wang Yong-mei, 2007).

特性

IUPAC Name |

N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-16-14-6-4-3-5-13(14)15(18)17-11-7-9-12(19-2)10-8-11/h3-10,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHZFRUUEAWJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397504 | |

| Record name | N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

CAS RN |

1029-08-9 | |

| Record name | N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

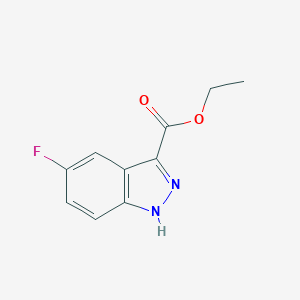

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)

![10-[3-(Dimethylammonio)-2-methylpropyl]-2-(methylthio)-10H-phenothiazinium maleate](/img/structure/B86460.png)

![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)

![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)